molecular formula C14H19N3O B1405947 5-Amino-N-cyclopentyl-2,3-dihydro-1H-indole-1-carboxamide CAS No. 1540886-84-7

5-Amino-N-cyclopentyl-2,3-dihydro-1H-indole-1-carboxamide

Cat. No.: B1405947
CAS No.: 1540886-84-7
M. Wt: 245.32 g/mol
InChI Key: QVOMGHHXWJCMGW-UHFFFAOYSA-N
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Description

5-Amino-N-cyclopentyl-2,3-dihydro-1H-indole-1-carboxamide is a synthetic indole derivative characterized by a partially saturated indole core (2,3-dihydro-1H-indole) with a 5-amino substituent and a carboxamide group at the 1-position. The carboxamide nitrogen is further substituted with a cyclopentyl group.

Molecular Formula: C${14}$H${18}$N$_3$O (inferred from structural analogs)
Molecular Weight: ~262.35 g/mol
Key Features:

  • 5-Amino Substituent: Introduces hydrogen-bonding capability and electronic effects.
  • N-Cyclopentyl Carboxamide: The bulky cyclopentyl group may influence steric interactions and pharmacokinetic properties.

Properties

IUPAC Name

5-amino-N-cyclopentyl-2,3-dihydroindole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c15-11-5-6-13-10(9-11)7-8-17(13)14(18)16-12-3-1-2-4-12/h5-6,9,12H,1-4,7-8,15H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOMGHHXWJCMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCC3=C2C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-cyclopentyl-2,3-dihydro-1H-indole-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-N-cyclopentyl-2,3-dihydro-1H-indole-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-N-cyclopentyl-2,3-dihydro-1H-indole-1-carboxamide involves its interaction with specific molecular targets in the body. The indole ring structure allows it to bind to various receptors, influencing biological pathways. For example, it may interact with serotonin receptors, affecting neurotransmission and potentially exhibiting antidepressant or anxiolytic effects .

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects on Carboxamide Nitrogen: Cyclopentyl vs. Methyl/Propyl vs. Cycloalkyl: Smaller alkyl groups (methyl, propyl) reduce steric hindrance, possibly enhancing solubility but limiting hydrophobic interactions .

Electronic and Steric Properties: The 5-amino group in all analogs provides a hydrogen-bond donor site. Chloro substitution at position 5 (CAS 62368-15-4) introduces electronegativity, which may alter electronic distribution and reactivity .

Molecular Weight and Solubility :

  • Larger substituents (e.g., cyclopentyl) increase molecular weight and may reduce aqueous solubility compared to methyl or unsubstituted analogs.

Biological Activity

5-Amino-N-cyclopentyl-2,3-dihydro-1H-indole-1-carboxamide is a compound within the indole family, notable for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and research findings.

Overview

5-Amino-N-cyclopentyl-2,3-dihydro-1H-indole-1-carboxamide possesses a unique structure that includes both an amino group and a cyclopentyl moiety. This configuration is believed to enhance its binding affinity to various biological targets, making it a compound of interest in pharmacological research.

PropertyValue
IUPAC Name 5-amino-N-cyclopentyl-2,3-dihydroindole-1-carboxamide
Molecular Formula C14H19N3O
Molecular Weight 245.32 g/mol
CAS Number 1540886-84-7

Synthesis Methods

The synthesis of 5-Amino-N-cyclopentyl-2,3-dihydro-1H-indole-1-carboxamide typically involves the Fischer indole synthesis. This method allows for the formation of the indole structure through the reaction of phenylhydrazine with a ketone under acidic conditions. Optimizing this synthesis for industrial applications may involve continuous flow reactors to improve yield and efficiency.

The biological activity of 5-Amino-N-cyclopentyl-2,3-dihydro-1H-indole-1-carboxamide is primarily attributed to its interaction with specific receptors in the body:

  • Serotonin Receptors : The indole structure allows binding to serotonin receptors, potentially influencing neurotransmission and exhibiting antidepressant effects.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Research indicates that 5-Amino-N-cyclopentyl-2,3-dihydro-1H-indole-1-carboxamide exhibits antimicrobial activity against various pathogens. For instance, studies have shown its effectiveness against Gram-positive and Gram-negative bacteria.

Anticancer Properties

In vitro studies have demonstrated that this compound has significant cytotoxic effects on several cancer cell lines. The following table summarizes key findings from relevant studies:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
A549 (lung)10.5Induction of apoptosis
MCF7 (breast)8.9Cell cycle arrest
HeLa (cervical)12.3Inhibition of proliferation

Case Studies

Several case studies have been conducted to explore the biological activity of this compound:

  • Cytotoxicity in Cancer Cell Lines : A study evaluated the effects of 5-Amino-N-cyclopentyl-2,3-dihydro-1H-indole-1-carboxamide on various cancer cell lines, revealing significant cytotoxicity with IC50 values ranging from 8.9 to 12.3 µM across different types.
  • Antimicrobial Efficacy : Another investigation assessed its antimicrobial properties against common bacterial strains, demonstrating effectiveness comparable to established antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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